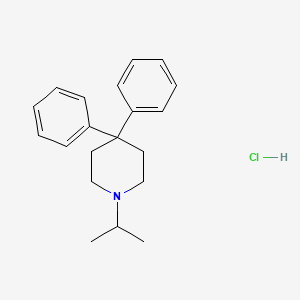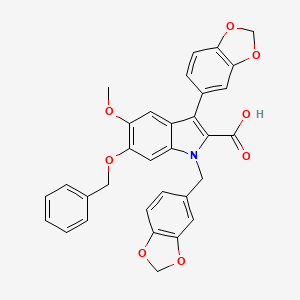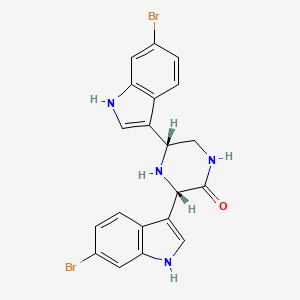
(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxic Activities
- Biofilm and MurB Inhibitors : A study by Mekky and Sanad (2020) focused on synthesizing compounds linked via piperazine moiety, similar in structure to (3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One. They found these compounds to be effective antibacterial agents with potent biofilm inhibition activities. One compound demonstrated significant inhibitory activity against MurB enzyme, a key bacterial enzyme, suggesting potential use in combatting bacterial infections (Mekky & Sanad, 2020).
Serotonin Transporter and 5-HT1A Receptor Affinity
- Potential for Dual Mechanism of Action : Pessoa‐Mahana et al. (2013) synthesized derivatives with structures related to (3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One. These compounds showed high affinity for the serotonin transporter (SERT) and the 5-HT1A receptor, indicating potential therapeutic applications in neurology and psychiatry (Pessoa‐Mahana et al., 2013).
Anti-Neoplastic Properties
- Selective Cytotoxicity to Colon Tumors : Evans (1996) described the synthesis of compounds structurally similar to (3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One. These compounds were identified as selectively cytotoxic to colon tumors, indicating potential application in cancer therapy (Evans, 1996).
Cytotoxic Agents in Cancer Research
- Inhibition of Cancer Cell Growth : Akkoç et al. (2012) worked on derivatives of 1H-indole, similar to the compound , and found them to be significantly cytotoxic against liver and colon cancer cell lines. This suggests a potential role in developing cancer treatments (Akkoç et al., 2012).
HIV-1 Reverse Transcriptase Inhibitors
- Non-nucleoside Inhibitors : Romero et al. (1994) synthesized bis(heteroaryl)piperazines, showing potent inhibition of HIV-1 reverse transcriptase. These compounds, related to (3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One, could be important in HIV treatment (Romero et al., 1994).
Eigenschaften
CAS-Nummer |
264624-39-7 |
|---|---|
Produktname |
(3s,5r)-3,5-Bis(6-Bromo-1h-Indol-3-Yl)piperazin-2-One |
Molekularformel |
C20H16Br2N4O |
Molekulargewicht |
488.2 g/mol |
IUPAC-Name |
(3S,5R)-3,5-bis(6-bromo-1H-indol-3-yl)piperazin-2-one |
InChI |
InChI=1S/C20H16Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-20(27)19(26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18-19,23-24,26H,9H2,(H,25,27)/t18-,19-/m0/s1 |
InChI-Schlüssel |
OXVVLWOQGFZGEO-OALUTQOASA-N |
Isomerische SMILES |
C1[C@H](N[C@H](C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
SMILES |
C1C(NC(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Kanonische SMILES |
C1C(NC(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Synonyme |
(+)-cis-Dihydrohamacanthin B; (3S,5R)-3,5-Bis(6-bromo-1H-indol-3-yl)-piperazinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



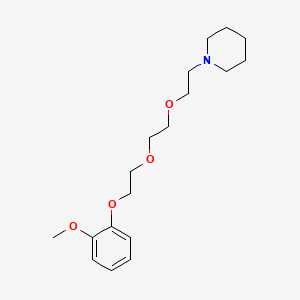
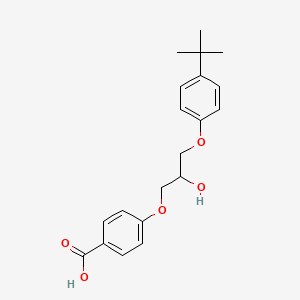
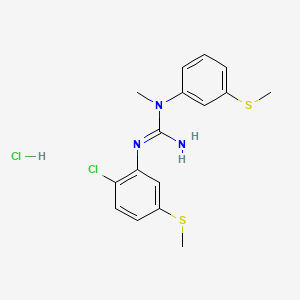
![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)
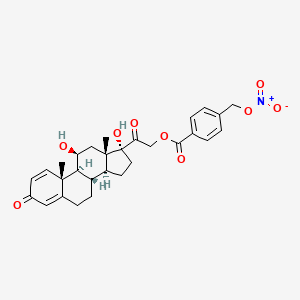
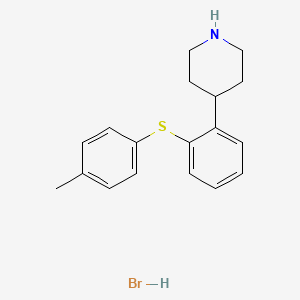
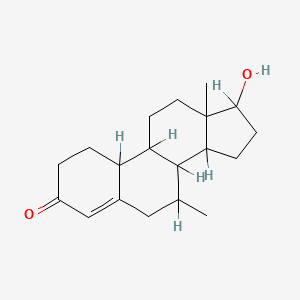
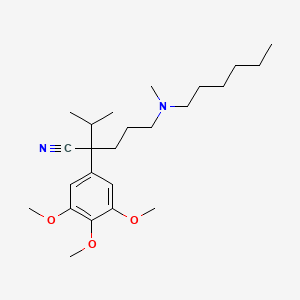
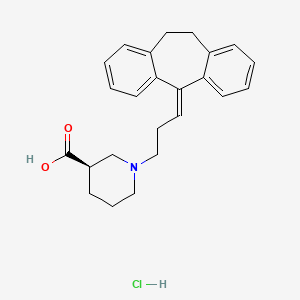
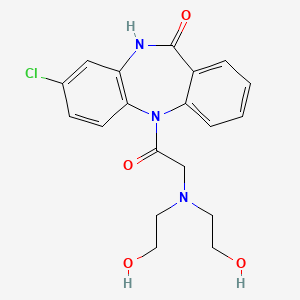
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
